(3aR*,6aR*)-2-(2-aminopyrimidin-4-yl)-5-cyclohexylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
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Description
Synthesis Analysis
The synthesis of structurally related pyrrole derivatives often involves multi-component reactions, which may offer insights into synthesizing the compound . For instance, pyrrolidine derivatives have been synthesized through three-component condensation reactions involving aminopyrroles, aldehydes, and acids, suggesting a potential pathway for the target compound's synthesis. Such methods emphasize regioselective manipulations and cyclization processes, critical for constructing complex molecular architectures similar to our compound (Lichitsky et al., 2010; Marandi, 2018).
Molecular Structure Analysis
Understanding the molecular structure is pivotal, as it influences the compound's reactivity and interactions. Crystallographic studies on similar compounds, for example, have elucidated the configurations and conformations of cyclohexyl and pyrrolopyridine frameworks, shedding light on possible structural characteristics of our target molecule. Such analyses can reveal stereochemistry and molecular geometry, which are crucial for predicting the compound's behavior in chemical reactions (Zhu et al., 2009).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related pyrrolopyridine and aminopyrimidine derivatives, which participate in various chemical reactions, including cyclization and multi-component condensations. These reactions often lead to the formation of complex heterocyclic structures, indicative of the versatile chemical properties the compound may exhibit. The detailed mechanisms of these reactions, involving intermediates and transition states, provide a comprehensive understanding of the compound's chemical behavior (Quiroga et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's utility and manipulation in the laboratory. Investigations into similar compounds' crystallography offer valuable insights into potential packing patterns, intermolecular interactions, and stability conditions relevant to our compound of interest. These studies are instrumental in predicting how the compound might be isolated, purified, and stored (Bhogala & Nangia, 2003).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are critical for the compound’s application in synthesis and other chemical processes. The behavior of similar compounds in the presence of acids, bases, and oxidizing agents provides a foundation for predicting how the target molecule might react under similar conditions, facilitating its use in complex chemical syntheses (Jones et al., 1990).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3aR,6aR)-5-(2-aminopyrimidin-4-yl)-2-cyclohexyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c18-16-19-7-6-14(20-16)22-9-12-8-21(13-4-2-1-3-5-13)10-17(12,11-22)15(23)24/h6-7,12-13H,1-5,8-11H2,(H,23,24)(H2,18,19,20)/t12-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXUCOFFEZDWSX-SJKOYZFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3CN(CC3(C2)C(=O)O)C4=NC(=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C[C@@H]3CN(C[C@@]3(C2)C(=O)O)C4=NC(=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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